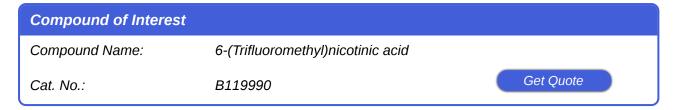


Spectroscopic Data of 6(Trifluoromethyl)nicotinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6- (Trifluoromethyl)nicotinic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to assist researchers and professionals in drug development and related fields in the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-(Trifluoromethyl)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)[1]



Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
13.8	broad	-	1H	-COOH
9.21	d	2	1H	H-2
8.54	dd	8, 2	1H	H-4
8.04	d	8	1H	H-5

Note: ¹³C and ¹⁹F NMR data were not available in the searched literature.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is publicly available through SpectraBase.[2] A detailed peak list with assignments is not currently available in the public domain. General expected absorbances for a molecule of this type would include broad O-H stretching from the carboxylic acid, C=O stretching, C=C and C=N stretching from the pyridine ring, and strong C-F stretching from the trifluoromethyl group.

Mass Spectrometry (MS)

Specific mass spectrometry data detailing the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns for **6-(Trifluoromethyl)nicotinic acid** were not found in the publicly available literature. The exact mass of the neutral molecule is 191.0194 g/mol .

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the public domain. However, this section outlines the general methodologies for obtaining such spectra for a solid organic compound like **6-(Trifluoromethyl)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The provided ¹H NMR data was obtained using a 400 MHz spectrometer with Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.[1] A general procedure for obtaining such a spectrum would be:



- Sample Preparation: A small amount of 6-(Trifluoromethyl)nicotinic acid is dissolved in deuterated DMSO.
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired at 400 MHz.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The available IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A general protocol for this technique is as follows:

- Sample Preparation: A small amount of the solid **6-(Trifluoromethyl)nicotinic acid** is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
- Data Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

While specific data is unavailable, a common method for analyzing a solid organic compound like **6-(Trifluoromethyl)nicotinic acid** is Electrospray Ionization (ESI) Mass Spectrometry. A general procedure would involve:

- Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile.
- Infusion: The solution is infused into the ESI source of the mass spectrometer.
- Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.



• Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Sample Preparation Compound: 6-(Trifluoromethyl)nicotinic Acid Dissolution in Deuterated Solvent (NMR) Solid Sample (IR) or Volatile Solvent (MS) Data Acquisition FT-IR Spectrometer **NMR Spectrometer** Mass Spectrometer (with ATR) Data Analysis **NMR Spectrum** Mass Spectrum IR Spectrum (Chemical Shifts, (m/z Values) (Absorption Bands) **Coupling Constants**) Structure Elucidation & Confirmation

Spectroscopic Analysis Workflow

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Caption: General workflow for obtaining and analyzing spectroscopic data.



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